Benzo[b]naphtho[2,3-d]thiophene, 8-methyl-
Overview
Description
Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- is an aromatic organic compound with the molecular formula C₁₇H₁₂S. It is a derivative of naphtho[2,3-b]thiophene, featuring a methyl group at the 8th position. This compound is known for its unique structural properties, which contribute to its diverse applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a [2+2+1] cyclization reaction involving 3-(2-aryl-2-oxoethylidene)-2-oxindoles and α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation . This method allows for the efficient formation of the thiophene ring system.
Industrial Production Methods
Industrial production of Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts, such as potassium t-butoxide, is common in industrial settings to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Catalysts like aluminum chloride (AlCl₃) are often employed in Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- involves its interaction with specific molecular targets and pathways. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s electronic properties also make it suitable for use in organic semiconductors, where it facilitates charge transport through π-conjugated systems .
Comparison with Similar Compounds
Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- can be compared with other similar compounds, such as:
Benzothiophene: An aromatic compound with a similar thiophene ring structure but lacking the additional fused benzene ring.
Benzo[b]naphtho[2,3-d]thiophene: The parent compound without the methyl substitution at the 8th position.
Benzo[b]naphtho[2,3-d]thiophene, 6,8-dimethyl-: A derivative with two methyl groups at the 6th and 8th positions.
The uniqueness of Benzo[b]naphtho[2,3-d]thiophene, 8-methyl- lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
8-methylnaphtho[2,3-b][1]benzothiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12S/c1-11-6-7-12-9-15-14-4-2-3-5-16(14)18-17(15)10-13(12)8-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDCOIWBTWIVLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C2C=C1)C4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179675 | |
Record name | Benzo(b)naphtho(2,3-d)thiophene, 8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24964-07-6 | |
Record name | Benzo(b)naphtho(2,3-d)thiophene, 8-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024964076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)naphtho(2,3-d)thiophene, 8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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